![molecular formula C17H28N2 B3851270 (2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B3851270.png)
(2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine, also known as DMHA, is a synthetic compound that has been used in scientific research for its potential applications in the fields of pharmacology, biochemistry, and physiology. DMHA is a derivative of 2-aminoisoheptane and has been found to exhibit various biological activities, including stimulant effects, neuroprotective effects, and anti-inflammatory effects.
作用機序
The exact mechanism of action of (2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine is not yet fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the brain. (2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine has been found to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its stimulant effects. (2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine has also been found to interact with adrenergic receptors, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
(2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine has been found to exhibit various biochemical and physiological effects, including increased heart rate, blood pressure, and metabolism. (2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine has also been found to increase the levels of various hormones, such as cortisol and testosterone. Additionally, (2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine has been found to increase the levels of BDNF in the brain, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
(2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine has several advantages as a research compound, including its synthetic accessibility and its potential applications in various scientific fields. However, (2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine also has several limitations, including its potential toxicity and the lack of long-term safety data. Additionally, (2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine may have limited applicability in certain research areas, such as the study of specific diseases or conditions.
将来の方向性
There are several potential future directions for the study of (2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine, including the further investigation of its mechanism of action and its potential therapeutic applications. Additionally, future research may focus on the development of new synthetic methods for (2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine and the optimization of its pharmacological properties. Finally, future research may also focus on the safety and toxicity of (2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine, as well as its potential interactions with other drugs and compounds.
科学的研究の応用
(2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine has been studied for its potential applications in various scientific fields, including pharmacology, biochemistry, and physiology. In pharmacology, (2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine has been found to exhibit stimulant effects, similar to those of other compounds such as ephedrine and amphetamines. (2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine has also been studied for its potential neuroprotective effects, as it has been found to increase the levels of brain-derived neurotrophic factor (BDNF) in the brain. Additionally, (2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine has been found to exhibit anti-inflammatory effects, potentially making it useful in the treatment of inflammatory diseases.
特性
IUPAC Name |
N,2,6-trimethyl-N-(2-pyridin-2-ylethyl)hept-5-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2/c1-15(2)8-7-9-16(3)14-19(4)13-11-17-10-5-6-12-18-17/h5-6,8,10,12,16H,7,9,11,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMXYUQVUVBWAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CN(C)CCC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,6-trimethyl-N-(2-pyridin-2-ylethyl)hept-5-en-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

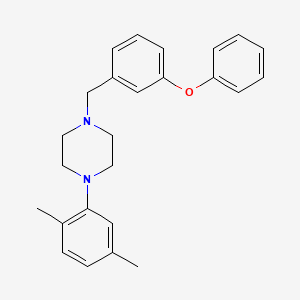
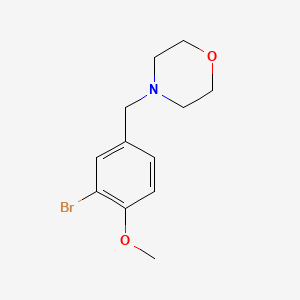
amino]ethanol](/img/structure/B3851211.png)
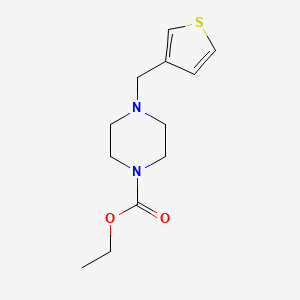
![4-[(4-acetyl-1-piperazinyl)methyl]-2-bromo-6-methoxyphenol](/img/structure/B3851218.png)
![1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxamide](/img/structure/B3851223.png)
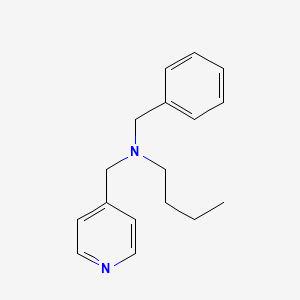
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-piperidinecarboxamide](/img/structure/B3851229.png)
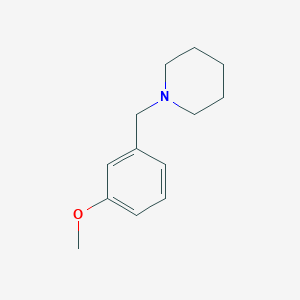
![1-[4-(4-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-1-piperazinyl)phenyl]ethanone](/img/structure/B3851244.png)
![N-[2-(allyloxy)benzyl]-N-methyl-2-phenylethanamine](/img/structure/B3851253.png)
![1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-piperidinecarboxamide](/img/structure/B3851271.png)
![4-(4-bromophenyl)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinol](/img/structure/B3851276.png)
![2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B3851282.png)